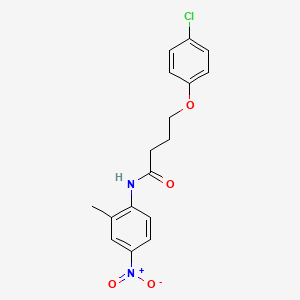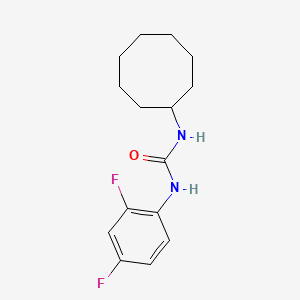![molecular formula C16H16BrNO3 B5215922 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5215922.png)
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide, also known as BMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Mécanisme D'action
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide's mechanism of action involves its binding to the PDZ domain of PSD-95. This binding disrupts the interaction between PSD-95 and its binding partners, leading to downstream effects on synaptic function and plasticity. 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has also been shown to modulate the activity of ion channels and receptors in the brain, further contributing to its effects on synaptic function.
Biochemical and Physiological Effects
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on synaptic function, 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has several advantages as a chemical probe for the study of protein-protein interactions. It is highly selective for the PDZ domain of PSD-95, allowing for specific targeting of this protein. 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide is also relatively easy to synthesize and can be modified to incorporate fluorescent or biotinylated tags for imaging or affinity purification experiments. However, 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide's effects on synaptic function and plasticity are complex and may be difficult to interpret in certain experimental contexts.
Orientations Futures
There are several areas of future research that could build on the existing work on 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide. One area of interest is the development of more selective and potent chemical probes for the study of PSD-95 and other synaptic proteins. Another area of interest is the investigation of 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide's effects on other neurotransmitter systems and its potential as a therapeutic agent for neurological and psychiatric disorders. Finally, the development of new synthetic methods for 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide and related compounds could enable the exploration of their broader chemical and biological properties.
Méthodes De Synthèse
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with 4-methoxyphenol to form 4-bromo-2-(4-methoxyphenoxy)aniline. This intermediate is then reacted with ethylene oxide to produce 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]aniline, which is subsequently converted to 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide through reaction with benzoyl chloride.
Applications De Recherche Scientifique
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been studied extensively for its potential applications in biomedical research. One of the key areas of interest is its use as a chemical probe for the study of protein-protein interactions. 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been shown to selectively bind to the PDZ domain of the protein PSD-95, which is involved in the formation and maintenance of synapses in the brain. This interaction has been used to investigate the role of PSD-95 in various neurological disorders, including schizophrenia and Alzheimer's disease.
Propriétés
IUPAC Name |
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-20-14-6-8-15(9-7-14)21-11-10-18-16(19)12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNFVZKVQVJHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)
![10-cyclohexylidene-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215849.png)
![3-[(4-nitrobenzyl)thio]propanoic acid](/img/structure/B5215853.png)
![diethyl 5-({[(4-fluorophenyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5215861.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5215865.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5215887.png)


![N~2~-(4-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215916.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5215925.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide](/img/structure/B5215933.png)